
Estriol 3-glucuronide
Vue d'ensemble
Description
L'Estriol 3-β-D-glucuronide (sel de sodium) est un métabolite de l'estriol, un œstrogène naturel. Ce composé est formé par le processus de glucuronidation, où l'estriol est conjugué à l'acide glucuronique. L'Estriol 3-β-D-glucuronide (sel de sodium) est important dans divers domaines de la recherche biologique et chimique en raison de ses propriétés et de ses applications uniques .
Applications De Recherche Scientifique
Estriol 3-β-D-Glucuronide (sodium salt) has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Estriol 3-glucuronide, also known as estriol 3-β-D-glucosiduronic acid, is a natural, steroidal estrogen and a glucuronic acid conjugate of estriol . It primarily targets estrogen receptors in various cells throughout the body . These receptors are involved in a wide range of physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .
Mode of Action
This compound interacts with its target cell receptors, specifically estrogen receptors. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .
Biochemical Pathways
This compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . Estrogen glucuronides can be deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .
Pharmacokinetics
The pharmacokinetics of this compound involve its formation from estradiol in the liver, its excretion in urine and bile, and its potential reconversion into active estrogens .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with estrogen receptors. This interaction leads to changes in gene transcription and the production of specific proteins, which can have wide-ranging effects on the target cell and the body as a whole .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-glucuronidase in certain tissues can lead to the deconjugation of estrogen glucuronides and increase their estrogenic activity . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of this compound .
Orientations Futures
Research on Estriol 3-glucuronide and related compounds is ongoing. For example, studies are exploring the use of urinary estrone conjugate and pregnanediol 3-glucuronide excretion rates to navigate the continuum of ovarian activity . This could have implications for the management of personal fertility . Additionally, advances in bioanalytical methodology for the analysis of plasma and serum estrogens could lead to major advances in risk assessment .
Analyse Biochimique
Biochemical Properties
Estriol 3-glucuronide is involved in various biochemical reactions, primarily as a conjugated form of estriol. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to estriol, forming this compound . This conjugation increases the water solubility of estriol, facilitating its excretion in urine. Additionally, this compound can be deconjugated by β-glucuronidase in tissues that express this enzyme, such as the mammary gland, converting it back to estriol .
Cellular Effects
This compound influences various cellular processes by acting as a precursor to estriol. Once deconjugated, estriol can bind to estrogen receptors, affecting cell signaling pathways, gene expression, and cellular metabolism . This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, particularly in estrogen-responsive tissues such as the breast and uterus .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to estriol, which then binds to estrogen receptors (ERα and ERβ). This binding triggers the dimerization and translocation of the receptors into the nucleus, where they regulate the transcription of estrogen-responsive genes . Additionally, estriol can interact with the G protein-coupled estrogen receptor (GPER), initiating non-genomic signaling pathways that influence cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its temporal effects. It has been observed that this compound remains stable under various storage conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in estrogen-responsive tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have beneficial effects on reproductive health and cellular function . At high doses, it can lead to adverse effects such as hormonal imbalances and toxicity . These studies highlight the importance of dosage in determining the therapeutic and toxic effects of this compound.
Metabolic Pathways
This compound is involved in the metabolic pathways of estrogen metabolism. It is formed from estriol in the liver by UDP-glucuronosyltransferase and is eventually excreted in urine . This conjugation process increases the water solubility of estriol, facilitating its excretion. Additionally, this compound can be deconjugated by β-glucuronidase, converting it back to estriol and allowing it to exert its biological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to be a substrate for multidrug resistance-associated protein 2 (MRP2), which facilitates its transport across cellular membranes . This transport mechanism ensures the proper distribution and excretion of this compound within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it can be deconjugated by β-glucuronidase . This localization allows this compound to be readily available for conversion back to estriol, enabling it to exert its biological effects. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'Estriol 3-β-D-glucuronide (sel de sodium) est synthétisé à partir de l'estriol par une réaction de glucuronidation. Le processus implique l'isoforme de l'enzyme UDP-glucuronosyltransférase (UGT) UGT1A10, qui catalyse le transfert de l'acide glucuronique vers l'estriol . Les conditions réactionnelles comprennent généralement une solution aqueuse tamponnée et la présence de cofacteurs tels que l'UDP-acide glucuronique.
Méthodes de production industrielle
La production industrielle de l'Estriol 3-β-D-glucuronide (sel de sodium) implique des réactions enzymatiques à grande échelle utilisant des enzymes UGT recombinantes. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des conditions réactionnelles telles que le pH, la température et la concentration du substrat .
Analyse Des Réactions Chimiques
Types de réactions
L'Estriol 3-β-D-glucuronide (sel de sodium) subit principalement des réactions d'hydrolyse. Il peut être hydrolysé en estriol et en acide glucuronique par les enzymes β-glucuronidase .
Réactifs et conditions communs
La réaction d'hydrolyse nécessite généralement des enzymes β-glucuronidase et se produit dans des conditions de pH légèrement acides ou neutres. La réaction peut être réalisée en solution aqueuse à des températures physiologiques .
Principaux produits formés
Les principaux produits formés à partir de l'hydrolyse de l'Estriol 3-β-D-glucuronide (sel de sodium) sont l'estriol et l'acide glucuronique .
Applications de la recherche scientifique
L'Estriol 3-β-D-glucuronide (sel de sodium) a des applications diverses dans la recherche scientifique :
Mécanisme d'action
L'Estriol 3-β-D-glucuronide (sel de sodium) exerce ses effets par inhibition compétitive des enzymes β-glucuronidase. Il se lie au site actif de l'enzyme, empêchant l'hydrolyse d'autres substrats glucuronides . Cette interaction est cruciale pour réguler les niveaux d'œstrogènes actifs dans l'organisme et moduler les voies de signalisation des récepteurs aux œstrogènes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Estradiol 3-β-D-glucuronide
- Estrone 3-β-D-glucuronide
- Estriol 16α-β-D-glucuronide
Unicité
L'Estriol 3-β-D-glucuronide (sel de sodium) est unique en raison de sa formation spécifique à partir de l'estriol et de son affinité de liaison distincte pour les enzymes β-glucuronidase. Comparé à d'autres glucuronides, il a une spécificité plus élevée pour certaines isoformes UGT et des activités biologiques uniques .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKIAJMSMKLBQE-JRSYHJKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947700 | |
| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-91-6 | |
| Record name | Estriol 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol 3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


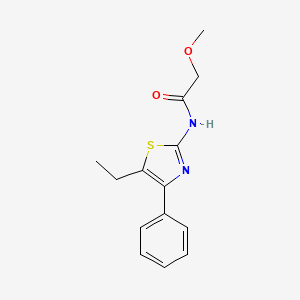
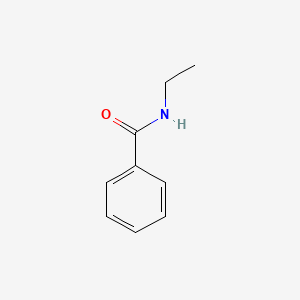


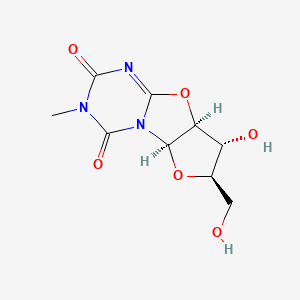
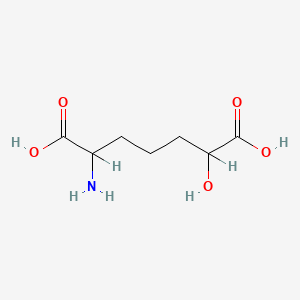
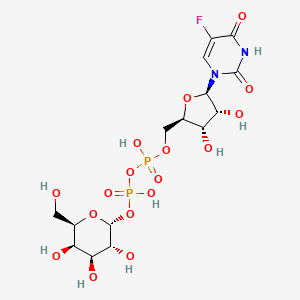
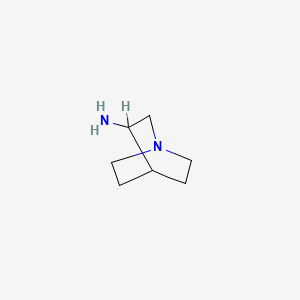
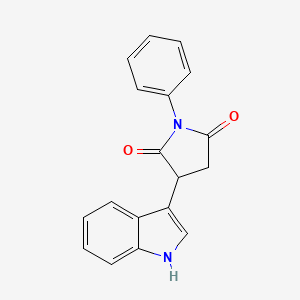


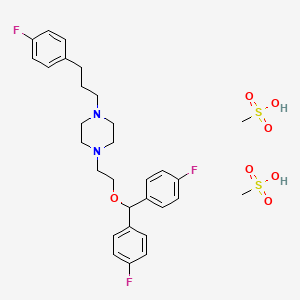
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
